tert-Butyl (3-bromo-6-chloropyridin-2-yl)carbamate
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Overview
Description
tert-Butyl (3-bromo-6-chloropyridin-2-yl)carbamate: is a chemical compound with the molecular formula C10H12BrClN2O2 and a molecular weight of 307.57 g/mol . It is a solid substance that is typically stored in a sealed container in a dry environment at 2-8°C . This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-bromo-6-chloropyridin-2-yl)carbamate involves the reaction of 3-bromo-6-chloropyridine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (3-bromo-6-chloropyridin-2-yl)carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives .
Scientific Research Applications
tert-Butyl (3-bromo-6-chloropyridin-2-yl)carbamate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-Butyl (3-bromo-6-chloropyridin-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or as a ligand for specific receptors . The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
- tert-Butyl (6-bromopyridin-2-yl)methylcarbamate
- tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate
Uniqueness: tert-Butyl (3-bromo-6-chloropyridin-2-yl)carbamate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties . This uniqueness makes it valuable in the synthesis of specialized pharmaceuticals and agrochemicals .
Properties
Molecular Formula |
C10H12BrClN2O2 |
---|---|
Molecular Weight |
307.57 g/mol |
IUPAC Name |
tert-butyl N-(3-bromo-6-chloropyridin-2-yl)carbamate |
InChI |
InChI=1S/C10H12BrClN2O2/c1-10(2,3)16-9(15)14-8-6(11)4-5-7(12)13-8/h4-5H,1-3H3,(H,13,14,15) |
InChI Key |
BZKGLZMHGFOFSU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC(=N1)Cl)Br |
Origin of Product |
United States |
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